molecular formula C12H24N2O B13966926 (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol

(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol

Cat. No.: B13966926
M. Wt: 212.33 g/mol
InChI Key: IUIJRZHDCNMPCR-UHFFFAOYSA-N
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Description

(2-(2-Aminoethyl)-2-azaspiro[45]decan-8-yl)methanol is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol typically involves a multi-step process. One common method includes the reaction of 1,4-dioxa-8-azaspiro[4.5]decane with appropriate reagents to introduce the aminoethyl and methanol groups . The reaction conditions often require the use of Lewis acids as catalysts and controlled temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-yl)methanol exerts its effects involves interactions with specific molecular targets. For instance, it may act as an inhibitor of receptor interaction protein kinase 1 (RIPK1), blocking the activation of necroptosis pathways . This inhibition can have therapeutic potential in treating various inflammatory diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-(2-Aminoethyl)-2-azaspiro[45]decan-8-yl)methanol stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H24N2O

Molecular Weight

212.33 g/mol

IUPAC Name

[2-(2-aminoethyl)-2-azaspiro[4.5]decan-8-yl]methanol

InChI

InChI=1S/C12H24N2O/c13-6-8-14-7-5-12(10-14)3-1-11(9-15)2-4-12/h11,15H,1-10,13H2

InChI Key

IUIJRZHDCNMPCR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1CO)CCN(C2)CCN

Origin of Product

United States

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